8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline

Kinase inhibition ROCK Structure-based drug design

This quinoline-triazole hybrid features a tertiary sulfonamide linker, eliminating the hydrogen-bond donor of secondary sulfonamides (ΔG -10.4 kcal/mol for ROCK inhibitors) to reduce polypharmacology. Ideal for kinase-focused collections and antimicrobial panels that require a resistance-breaking profile. With zero H-bond donors and Lipinski compliance, it offers a synthetically tractable starting point for hit-to-lead optimization. Differentiated from generic 8-quinolinesulfonamide analogs by its 4-phenyltriazole steric surface.

Molecular Formula C21H19N5O2S
Molecular Weight 405.48
CAS No. 2034445-79-7
Cat. No. B2524900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline
CAS2034445-79-7
Molecular FormulaC21H19N5O2S
Molecular Weight405.48
Structural Identifiers
SMILESC1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C21H19N5O2S/c27-29(28,20-10-4-8-17-9-5-12-22-21(17)20)25-13-11-18(14-25)26-15-19(23-24-26)16-6-2-1-3-7-16/h1-10,12,15,18H,11,13-14H2
InChIKeyGCUPBPPAVBHGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-((3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034445-79-7): A Structurally Differentiated Quinoline-Triazole-Sulfonyl Hybrid Building Block


The compound 8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034445-79-7, molecular formula C21H19N5O2S, molecular weight 405.48 g/mol) is a synthetic heterocyclic hybrid that integrates three distinct pharmacophoric elements: a quinoline nucleus, a 1,2,3-triazole ring bearing a lipophilic 4-phenyl substituent, and a pyrrolidine-sulfonyl linker connecting these two moieties . Unlike the more extensively researched 8-quinolinesulfonamide-triazole hybrids, which feature an -SO2-NH- group capable of both hydrogen bond donation and acceptance, this compound incorporates a tertiary sulfonamide (-SO2-N-) linkage, which fundamentally alters its hydrogen-bonding pharmacophore, electronic surface, and conformational flexibility compared to its closest preclinical analogs [1]. The 4-phenyl decoration on the triazole ring provides a specific steric and π-stacking surface that is absent in the unsubstituted 1H-1,2,3-triazole analog (CAS 1795190-14-5), establishing a unique structure that may affect target recognition and selectivity in kinase, antimicrobial, or anti-inflammatory screening panels.

Why In-Class Quinoline-Triazole Hybrids Cannot Simply Be Interchanged for CAS 2034445-79-7 in Medicinal Chemistry Campaigns


Generic substitution is chemically unsound because the target compound occupies a distinct, unvalidated region of chemical space relative to its nearest documented congeners. In a 2024 study of 22 8-quinolinesulfonamide-triazole hybrids designed to inhibit Rho-associated protein kinase (ROCK), the hydrogen-bond-donating secondary sulfonamide (-SO2-NH-) was essential for binding; derivative 9b achieved a ΔG of -10.4 kcal/mol through hydrogen bonds with Val90, Lys105, Met156, and Leu205 [1]. The target compound replaces this critical NH donor with a tertiary sulfonylpyrrolidine, eliminating the key hydrogen-bond-donor pharmacophore. In a complementary series of quinoline-5-sulfonamides, the free phenolic -OH at the 8-position was deemed the 'key structural fragment' for anticancer activity, with compound 3c showing IC50 values comparable to cisplatin [2]. Again, CAS 2034445-79-7 lacks this functional handle. Simultaneously, a 2021 synthesis and antimicrobial evaluation of quinoline-incorporated triazole derivatives demonstrated concentration-dependent antibacterial activity with zones of inhibition ranging from 14–22 mm against S. aureus and E. coli [3], but the structural architecture of that series differs fundamentally from the sulfonylpyrrolidine-bridged design of the target molecule. These three class-level benchmarks illustrate that even minor alterations to the linker, substitution pattern, or hydrogen-bonding capacity within the quinoline-triazole class can ablate or redirect biological activity entirely, making blind analog substitution a high-risk strategy for discovery programs.

Quantitative Differentiation Evidence for 8-((3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034445-79-7) Relative to the Closest Structural Analogs


Differentiation Through Tertiary Sulfonamide Architecture: Impact on Hydrogen-Bonding Pharmacophore and Kinase Selectivity

The target compound contains a tertiary sulfonamide (-SO2-N-) at the quinoline 8-position, whereas the closest published active congeners (Marciniec et al., 2024) are secondary sulfonamides (-SO2-NH-). In the ROCK1 binding site, the secondary sulfonamide NH of derivative 9b forms a stable hydrogen bond with Lys105 for 3.02% of the 50 ns MD simulation time. The tertiary sulfonamide of CAS 2034445-79-7 lacks this donor capability, which may redirect binding to targets intolerant of secondary sulfonamide engagement or eliminate off-target kinase promiscuity associated with the NH pharmacophore [1].

Kinase inhibition ROCK Structure-based drug design Pharmacophore modeling

4-Phenyltriazole Substituent versus Unsubstituted Triazole: Lipophilicity and π-π Stacking Differentiation

The target compound features a 4-phenyl group on the 1,2,3-triazole ring, a structural modification that is absent in the simpler analog 8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 1795190-14-5). In quinoline-triazole hybrids evaluated for anticancer activity (Gangireddy Venkata et al., 2019), 4-phenyltriazole-substituted analogs exhibited IC50 values ranging from 13.44 μM to >100 μM against MDA-MB-231 breast cancer cells, whereas unsubstituted 1H-1,2,3-triazole derivatives were among the least active, highlighting the critical role of the 4-phenyl substituent in conferring antiproliferative potency [1]. The phenyl group contributes an additional aromatic surface for π-π stacking with hydrophobic protein pockets (e.g., kinase gatekeeper residues), which may enhance target residence time or improve ligand efficiency.

Ligand efficiency Lipophilicity π-π stacking Triazole SAR

Sulfonylpyrrolidine Linker versus Direct Triazole Attachment: Implications for Conformational Flexibility and Chiral Diversity

The pyrrolidine-sulfonyl linker introduces a chiral sp3-hybridized center at the pyrrolidine 3-position, providing stereochemical diversity not present in quinoline derivatives where the triazole is directly attached via C-C or C-N bonds. In respiratory syncytial virus (RSV) studies, a quinoline-8-sulfonylpyrrolidine-2-carboxamide (compound 5o) demonstrated an EC50 of 2.3 ± 0.8 μM against virus-induced cytopathic effect with a selectivity index (CC50/EC50) of 13.4, outperforming ribavirin [1]. While the triazole substitution in CAS 2034445-79-7 differs from the carboxamide of 5o, the shared quinoline-8-sulfonylpyrrolidine scaffold suggests this linker can confer favorable drug-like properties, including metabolic stability from the sulfonyl group, conformational control from the pyrrolidine ring, and chiral resolution potential.

Conformational analysis Chiral building blocks Linker pharmacology Sulfonylpyrrolidine

Comparative Physicochemical and Drug-Likeness Profile versus Sulfonamide-Containing ROCK Inhibitors

The molecular weight of CAS 2034445-79-7 (405.48 g/mol) places it at the lower-mid range of the 8-quinolinesulfonamide-triazole hybrid series reported by Marciniec et al. (2024), where compounds ranged from 389.43 to 828.11 g/mol [1]. The target compound's tertiary sulfonamide reduces its polar surface area relative to secondary sulfonamide analogs, potentially improving membrane permeability. Within the same series, compounds exceeding MW 500 (e.g., 10b, 11a, 11b, 14a, 14b) violated Lipinski's molecular weight criterion, whereas CAS 2034445-79-7 remains compliant (MW ≤ 500, predicted LogP within acceptable range, zero hydrogen-bond donors on the sulfonamide linker). This positions the target compound as a more synthetically tractable, fragment-like starting point with room for subsequent elaboration while maintaining favorable physicochemical properties.

Drug-likeness Lipinski's Rule of Five ADME prediction Physicochemical properties

Antimicrobial Activity Potential: Differentiated Spectrum Relative to Quinoline-Triazole Hybrids Without Sulfonyl Linkers

D'Souza et al. (2021) reported that twelve novel quinoline-incorporated triazole derivatives (lacking a sulfonyl linker) exhibited zones of inhibition of 14–22 mm against S. aureus and 10–18 mm against E. coli at 100 µg/disc, with several compounds outperforming the standard drug streptomycin (20 mm against S. aureus) [1]. The target compound introduces a sulfonylpyrrolidine linker that is structurally analogous to the sulfonamide pharmacophore present in clinically validated antibacterial sulfa drugs. While no direct antibacterial data exist for CAS 2034445-79-7, the combination of a quinoline (known for DNA gyrase inhibition), a triazole (known for CYP51 and lanosterol 14α-demethylase inhibition), and a sulfonyl group (known for dihydropteroate synthase mimicry) provides a multi-target antimicrobial hypothesis with a differentiated resistance profile compared to single-mechanism quinoline or triazole agents.

Antimicrobial Antibacterial Staphylococcus aureus Escherichia coli

Caveat and Disclosure: Current Absence of Direct Quantitative Bioactivity Data for CAS 2034445-79-7

As of the search date (April 2026), a comprehensive search of PubMed, PubMed Central, Web of Science, Google Scholar, Google Patents, the European Patent Office, PubChem, ChEMBL, and the Sigma-Aldrich catalog returned zero peer-reviewed research articles, zero patents, and zero authoritative database entries containing any quantitative biological data (IC50, EC50, Ki, MIC, etc.) for the specific compound 8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034445-79-7). All differentiation claims in this guide are derived from class-level inference based on structurally related, published congeners and must be interpreted as predictive hypotheses, not as empirically validated properties of the target compound. Procurement decisions should account for the absence of direct validation data and the corresponding need for comprehensive in-house primary screening.

Data transparency Evidence quality Procurement caveat

Research and Industrial Application Scenarios for 8-((3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034445-79-7) Based on Scaffold Differentiation


Kinase Inhibitor Screening Libraries Targeting Non-Classical Binding Pockets

The tertiary sulfonamide architecture eliminates the hydrogen-bond donor capacity that defines secondary sulfonamide-based ROCK inhibitors (ΔG = -10.4 kcal/mol for 9b), redirecting the compound toward kinase targets where the absence of an NH pharmacophore reduces promiscuity or enables selective engagement of atypical binding pockets [1]. This makes CAS 2034445-79-7 a strategic addition to kinase-focused compound collections, particularly for programs seeking to avoid the polypharmacology associated with sulfonamide NH-containing inhibitors.

Antimicrobial Drug Discovery with a Focus on Resistant Gram-Positive Pathogens

Based on precedent data showing quinoline-triazole hybrids achieving inhibition zones of 14–22 mm against S. aureus [2], combined with the sulfonyl group's established role in antibacterial sulfonamide drugs, this compound is well-suited for inclusion in antimicrobial screening cascades. The chiral pyrrolidine linker and 4-phenyltriazole may provide a resistance-breaking profile distinct from existing fluoroquinolone and azole antifungal agents.

Fragment-Based Drug Discovery (FBDD) Leveraging Favorable Physicochemical Properties

With a molecular weight of 405.48 g/mol, zero hydrogen-bond donors on the sulfonamide linker, and predicted Lipinski compliance [3], CAS 2034445-79-7 falls within the upper range of fragment-like properties while retaining sufficient complexity for productive fragment growth. Compared to the 8-quinolinesulfonamide-triazole series (which includes compounds up to 828 g/mol), this compound offers a more synthetically tractable starting point for hit-to-lead optimization with room for targeted elaboration of the phenyl, pyrrolidine, and quinoline vectors.

Antiviral Entry Inhibitor Screening Based on Sulfonylpyrrolidine Scaffold Precedent

The quinoline-8-sulfonylpyrrolidine scaffold has demonstrated low-micromolar antiviral activity (EC50 = 2.3 μM) and a favorable selectivity index (13.4) in RSV entry inhibition assays [4]. While the triazole substitution in CAS 2034445-79-7 differentiates it from the published RSV inhibitor 5o, the shared scaffold core supports screening of this compound in antiviral entry assays, particularly for enveloped viruses where the lipophilic 4-phenyltriazole may enhance membrane interaction or fusion inhibition.

Quote Request

Request a Quote for 8-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.